molecular formula C8H7BrN2 B1343656 3-Bromo-6-methyl-1H-indazole CAS No. 40598-73-0

3-Bromo-6-methyl-1H-indazole

Cat. No.: B1343656
CAS No.: 40598-73-0
M. Wt: 211.06 g/mol
InChI Key: WQBAPWGVIHWNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methyl-1H-indazole is a heterocyclic aromatic organic compound . It is part of the indazole family, which has been of interest due to its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles, including this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C8H7BrN2 . Its average mass is 211.059 Da and its monoisotopic mass is 209.979248 Da .


Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, providing 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .

Scientific Research Applications

Structural Analysis and Biological Activity

3-Bromo-1-methyl-7-nitro-1H-indazole, a compound structurally similar to 3-Bromo-6-methyl-1H-indazole, has been synthesized and characterized using X-ray diffraction and NMR spectroscopy. This research highlights the compound's potential in the field of biological active nitroindazoles and its structural attributes (Cabildo et al., 2011).

Enzymatic Inhibition and Antioxidant Activity

Research on 5-bromo-3-methylindazoles, including a variant closely related to this compound, has demonstrated significant inhibitory effects against α-glucosidase activity and antioxidant potential. These findings suggest potential applications in diabetes management and oxidative stress reduction (Mphahlele et al., 2020).

Synthesis and Molecular Structure

The synthesis of 1- and 2-methyl-6,7-dihydro-2H-indazole isomers from compounds including 5-bromo-1-methyl-6,7-dihydro-1H-indazole provides insights into the versatile synthetic applications of bromo-methyl-indazoles in creating structurally diverse molecules (Dandu et al., 2007).

Novel Synthesis Methods

The novel synthesis of 3-substituted indazole derivatives, utilizing 3-bromo-1H-indazole as a starting point, shows the compound's role in the efficient creation of monosubstituted indazole derivatives. This method is applicable in the synthesis of a wide range of molecules, indicating broad utility in chemical research (Welch et al., 1992).

Applications in Antibacterial and Antifungal Research

Indazole compounds, including those similar to this compound, have been identified as potent agents against various bacterial and fungal strains. This highlights their potential role in developing new antimicrobial therapies (Panda et al., 2022).

Safety and Hazards

3-Bromo-6-methyl-1H-indazole is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in a chemical fume hood .

Future Directions

The medicinal properties of indazole, including 3-Bromo-6-methyl-1H-indazole, are of interest for future exploration for the treatment of various pathological conditions . The potential of these compounds to inhibit proangiogenic cytokines associated with tumor development is particularly noteworthy .

Biochemical Analysis

Biochemical Properties

3-Bromo-6-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it has been found to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have demonstrated that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

3-bromo-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBAPWGVIHWNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306340
Record name 1H-Indazole, 3-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40598-73-0
Record name 1H-Indazole, 3-bromo-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40598-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-methyl-1H-indazole
Reactant of Route 2
3-Bromo-6-methyl-1H-indazole
Reactant of Route 3
3-Bromo-6-methyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-methyl-1H-indazole
Reactant of Route 5
3-Bromo-6-methyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.